molecular formula C28H26N2O2 B4002393 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propanoate

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propanoate

Cat. No.: B4002393
M. Wt: 422.5 g/mol
InChI Key: KJACUHOBBZTVSR-UHFFFAOYSA-N
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Description

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propanoate is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propanoate typically involves the formation of the indole core followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthesis of this compound may involve multiple steps, including the formation of the bis(indolyl)methane intermediate and subsequent esterification to introduce the propanoate group .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum are used in hydrogenation reactions, while Lewis acids like aluminum chloride are used in Friedel-Crafts acylation . The scalability of these methods allows for the efficient production of indole derivatives on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, indolines, and indole-2,3-diones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propanoate involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing pathways related to cell growth, apoptosis, and inflammation. For example, it may inhibit protein kinases, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propanoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dual indole structure enhances its ability to interact with multiple biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

[4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O2/c1-4-25(31)32-20-15-13-19(14-16-20)28(26-17(2)29-23-11-7-5-9-21(23)26)27-18(3)30-24-12-8-6-10-22(24)27/h5-16,28-30H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJACUHOBBZTVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(C2=C(NC3=CC=CC=C32)C)C4=C(NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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